4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE
Overview
Description
1,3-Bis(4-fluorophenyl)propan-1-one is an organic compound with the molecular formula C15H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-fluorophenyl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(4-fluorophenyl)propan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 1,3-bis(4-fluorophenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)propan-1-one: Similar structure but with chlorine atoms instead of fluorine.
1,3-Bis(4-bromophenyl)propan-1-one: Bromine atoms replace the fluorine atoms.
1,3-Bis(4-methylphenyl)propan-1-one: Methyl groups instead of fluorine atoms.
Uniqueness
1,3-Bis(4-fluorophenyl)propan-1-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,3-bis(4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIFBTBJTWEOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600546 | |
Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104147-29-7 | |
Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural features of 1,3-bis(4-fluorophenyl)propan-1-one?
A1: 1,3-Bis(4-fluorophenyl)propan-1-one serves as a crucial precursor in synthesizing diverse heterocyclic compounds, such as pyrazoles and oxadiazines [, ]. The molecule's structure significantly influences its reactivity and the resulting products. For instance, the two bromine substituents on the chalcone moiety in 1,3-bis(4-fluorophenyl)propan-1-one are almost anti-periplanar, with a Br—C—C—Br torsion angle of 176.9° []. This conformation likely influences its reactivity with nucleophiles like hydrazines, dictating the stereochemistry of the final heterocyclic products. Additionally, weak C—Br⋯π interactions observed in its crystal structure might contribute to its stability [].
Q2: How is 1,3-bis(4-fluorophenyl)propan-1-one used in heterocycle synthesis?
A2: 1,3-Bis(4-fluorophenyl)propan-1-one reacts differently with various hydrazines, leading to the formation of distinct heterocycles []. For example, its reaction with phenylhydrazine yields 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole []. In contrast, reacting it with 4-hydroxybenzohydrazide produces (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine []. These examples highlight the versatility of 1,3-bis(4-fluorophenyl)propan-1-one as a building block in synthesizing structurally diverse heterocyclic compounds with potential applications in various fields.
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